3-alquila-indóis

3-Alkylindoles are a class of heterocyclic compounds derived from indole, featuring an alkyl substituent at the 3-position. These molecules exhibit diverse applications due to their unique structural features and chemical properties. In the pharmaceutical industry, they are often explored for potential therapeutic effects such as anti-inflammatory, analgesic, and neuroprotective activities. Additionally, 3-alkylindoles have gained attention in the field of natural product chemistry, where they can be found in various plants and may contribute to their biological activities. Their aromatic nature also makes them valuable intermediates in organic synthesis, offering opportunities for functional group modifications and derivatization. The diverse range of alkyl substituents allows for fine-tuning of properties and can influence the compounds' solubility, stability, and reactivity, making 3-alkylindoles a versatile class of molecules with significant potential in both research and commercial applications.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

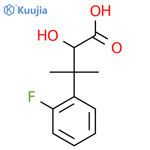

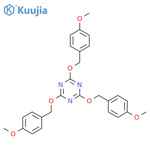

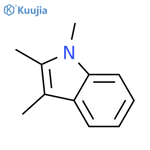

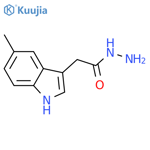

|

Pyrido[1,2-a]indol-6(7H)-one,8,9-dihydro-10-methyl-7-[(4-methyl-1H-imidazol-5-yl)methyl]- | 129299-72-5 | C18H19N3O |

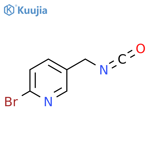

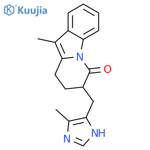

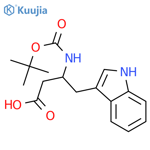

|

Koumine | 1358-76-5 | C20H22N2O |

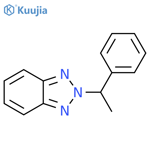

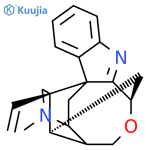

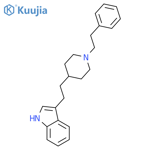

|

a,a-Dimethyltryptamine | 304-53-0 | C12H16N2 |

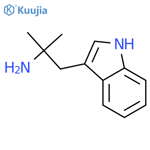

|

1H-Indole, trimethyl- | 30642-36-5 | C22H26N2 |

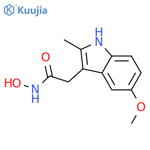

|

1H-Indole-3-acetamide,N-hydroxy-5-methoxy-2-methyl- | 34024-41-4 | C12H14N2O3 |

|

Indopine | 3569-26-4 | C23H28N2 |

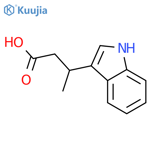

|

3-(1H-indol-3-yl)butanoic Acid | 3569-20-8 | C12H13NO2 |

|

1H-Indole-3-aceticacid, 5-methyl-, hydrazide | 21909-52-4 | C11H13N3O |

|

(3S)-3-(tert-butoxycarbonylamino)-4-(1H-indol-3-yl)butanoic acid | 229639-48-9 | C17H22N2O4 |

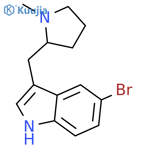

|

5-Bromo-3-(2S)-1-methyl-2-pyrrolidinylmethyl-1H-indole | 208464-41-9 | C14H17BrN2 |

Literatura Relacionada

-

1. Book reviews

-

2. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

-

Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526

-

Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873

-

M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805

Fornecedores recomendados

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

pengshengyueFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados